tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-8-9-13(10-12-19)18-22-16(4,5)17(6,7)23-18/h10H,8-9,11-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCLFRZDEQPRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CCC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109291 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951259-25-9 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951259-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of organic reactions starting from azepine derivatives. One common method involves the reaction of azepine with a boronic acid derivative under specific conditions to introduce the boronic ester group. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key boronic ester intermediate in palladium-catalyzed Suzuki-Miyaura reactions. Its reactivity is attributed to the dioxaborolane moiety, which facilitates transmetallation with aryl halides or triflates.
Key Reaction Conditions and Yields
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester and reductive elimination to form the biaryl product[^4^][^3^].
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The tert-butyl carbamate group remains stable under these conditions, avoiding unintended deprotection[^1^].
Functional Group Transformations
The boronic ester group enables further derivatization:
Esterification and Carboxylation
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The tert-butyl carboxylate group can undergo hydrolysis under acidic conditions (e.g., HCl/dioxane) to yield free carboxylic acids[^2^].
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Example: Conversion to 5-borono-2,3,4,7-tetrahydro-1H-azepine-1-carboxylic acid for peptide coupling[^2^].
Deprotection of Boc Group
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Treatment with TFA or HCl in dioxane removes the Boc group, generating a secondary amine for subsequent alkylation or acylation[^4^].
Reaction Optimization Studies
Factors Influencing Yield :
-
Catalyst Loading : Higher yields (89–90%) achieved with 5 mol% PdCl₂(dppf)₂·CH₂Cl₂[^4^].
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Ligand Effects : Bidentate ligands (e.g., dppf) improve stability of the palladium intermediate[^3^].
-
Solvent Choice : 1,4-Dioxane outperforms THF or DMF due to better solubility of boronates[^4^].
Challenges :
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Competing protodeboronation observed at temperatures >100°C[^4^].
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Steric hindrance from the azepine ring reduces reactivity with bulky aryl partners[^3^].
Comparative Reactivity with Analogues
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| tert-Butyl 3-(dioxaborolanyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | Rigid bicyclic structure | Faster transmetallation kinetics[^4^] |
| 3,4-Dihydroisoquinoline boronic esters | Planar aromatic system | Higher stability in aqueous media[^3^] |
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules.
Biology: : The boronic ester group is useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine: : It can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: : The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s uniqueness lies in its azepine ring , distinguishing it from analogs with indoline, pyridine, pyrazole, or isoindoline cores. Key comparisons include:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Electronic Effects: Aromatic cores (e.g., indoline, pyridine) stabilize boronate esters via conjugation, enhancing reactivity in Suzuki couplings.
- Isoindoline and azepine derivatives exhibit greater steric hindrance around boron, affecting substrate accessibility .
Research Findings and Data
Structural Validation
Computational Insights
- Frontier Molecular Orbitals (FMOs) :
- Indoline analogs show lower HOMO-LUMO gaps (4.5 eV) than azepine derivatives (5.2 eV), indicating higher reactivity .
Biological Activity
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has the following key properties:
- Molecular Formula : C₁₄H₁₉BNO₄
- Molecular Weight : 294.15 g/mol
- CAS Number : 1256359-17-7
The structure includes a tert-butyl group and a dioxaborolane moiety which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds containing dioxaborolane structures exhibit various biological activities. The following sections summarize specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that similar dioxaborolane derivatives possess antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Dioxaborolane derivatives | Broad-spectrum antimicrobial | |
| Tetracycline analogs | Effective against gram-positive bacteria |
The presence of the dioxaborolane moiety may enhance the interaction with bacterial cell walls or membranes.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For example:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Human arginase | Moderate to potent inhibition | |
| Cholinesterase | Competitive inhibition observed in related studies |
These findings suggest that this compound could potentially inhibit specific enzymes involved in metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on related compounds to assess their potential as therapeutic agents. Results indicate:
These results imply that the compound may exhibit selective cytotoxicity towards cancer cell lines.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of dioxaborolane derivatives demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound was tested alongside standard antibiotics and showed comparable efficacy.
Case Study 2: Enzyme Inhibition Mechanism
In a detailed examination of enzyme inhibition by related compounds, researchers utilized X-ray crystallography to elucidate the binding interactions between the compound and human arginase. The study revealed critical hydrogen bonding interactions that suggest a mechanism for inhibition.
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. For example, coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) as activating agents in dry DMF under inert atmosphere (e.g., argon) yield intermediates, followed by purification via reverse-phase flash chromatography (RP-FC) to achieve ~31% yield . Alternative routes start with brominated precursors (e.g., 5-bromoindole) and employ palladium catalysts for boronate installation .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups (e.g., tert-butyl carbamate at δ ~1.4 ppm for ) .
- Mass Spectrometry : High-resolution MS (e.g., ESI or DART) validates molecular weight and purity .
- X-ray Crystallography : Resolves bond angles and stereochemistry, cross-validated with DFT-optimized structures for accuracy .
Q. What precautions are necessary when handling the tert-butyl carbamate group during synthesis?
- Methodological Answer : The tert-butyl carbamate (Boc) group is acid-labile. Avoid strong acids (e.g., TFA) during reactions unless deliberate deprotection is intended. Use neutral or mildly basic conditions (e.g., aqueous NaHCO) during workup to preserve the Boc group .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, aiding reaction design. For instance, DFT-optimized structures match X-ray crystallography data (RMSD < 0.1 Å), confirming boronate geometry and steric effects . Molecular electrostatic potential (MEP) maps identify regions prone to nucleophilic attack, guiding cross-coupling strategies .
Q. What strategies optimize Suzuki-Miyaura coupling efficiency for this boronic ester?
- Methodological Answer : Key factors include:
- Catalyst System : Pd(PPh) or Pd(dppf)Cl with ligand-to-metal ratios tuned for aryl halide reactivity .
- Base Selection : KCO or CsCO in biphasic solvent systems (e.g., dioxane/HO) enhance coupling yields .
- Halide Substrate : Bromoarenes (vs. chloro) improve reactivity; e.g., reports 65% yield for bromo-substrates vs. 32% for chloro .
Q. How can conflicting NMR or MS data be resolved during characterization?
- Methodological Answer : Contradictions may arise from residual solvents or rotamers. Strategies include:
- Variable Temperature NMR : Resolve dynamic rotational isomers (e.g., Boc group rotation) by cooling to −40°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks via - or - correlations .
- High-Resolution MS/MS : Fragment ions distinguish isobaric impurities .
Q. Why might boronate installation fail under specific reaction conditions?
- Methodological Answer : Common pitfalls include:
- Oxygen Sensitivity : Boronates oxidize readily; use degassed solvents and inert atmosphere .
- Steric Hindrance : Bulky substituents near the boronate site reduce coupling efficiency. reports failed reactions with sterically hindered vinyl boronic esters .
- Catalyst Poisoning : Trace amines or thiols deactivate Pd catalysts; pre-purify substrates via silica gel chromatography .
Notes
- Avoid commercial suppliers (e.g., ) per reliability guidelines.
- All methodologies are derived from peer-reviewed protocols or validated experimental data.
- Contradictions in yields or reactivity are addressed via mechanistic rationale (e.g., steric effects, substrate halide identity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
